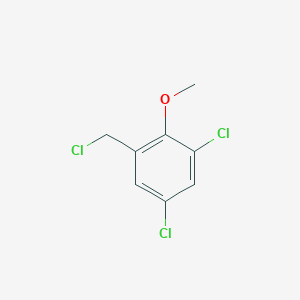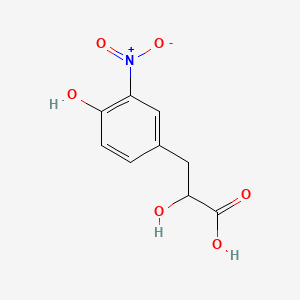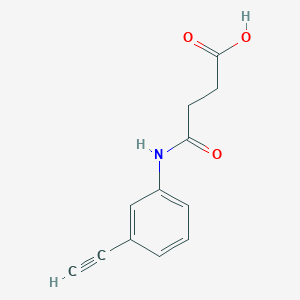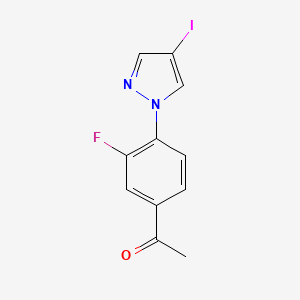![molecular formula C7H10FNO4S B13554904 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FNO4S It is known for its unique structure, which includes a cyano group, an oxolane ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride typically involves the reaction of 3-cyanooxolane with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the oxolane ring can be oxidized to a lactone.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen gas with a palladium catalyst (for reduction) or potassium permanganate (for oxidation) are commonly used.
Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while hydrolysis would produce a sulfonic acid and fluoride ion.
Scientific Research Applications
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Biological Studies: It is used in the study of enzyme inhibition, as sulfonyl fluorides are known to form covalent bonds with serine residues in enzymes, making them useful tools for probing enzyme mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, such as serine or cysteine, in the active sites of enzymes. This covalent modification can inhibit the enzyme’s activity, making the compound a potent inhibitor. The cyano group and oxolane ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl chloride
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl bromide
- 2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl iodide
Uniqueness
2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which is more reactive compared to its chloride, bromide, and iodide counterparts. This increased reactivity makes it a more potent inhibitor of enzymes and a more versatile intermediate in organic synthesis. Additionally, the combination of the cyano group and oxolane ring provides unique chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C7H10FNO4S |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-(3-cyanooxolan-3-yl)oxyethanesulfonyl fluoride |
InChI |
InChI=1S/C7H10FNO4S/c8-14(10,11)4-3-13-7(5-9)1-2-12-6-7/h1-4,6H2 |
InChI Key |
NKQFJYKHRFYOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C#N)OCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


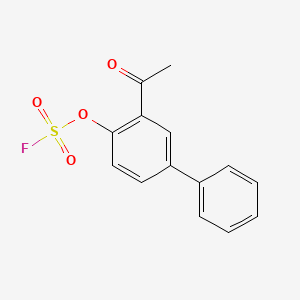
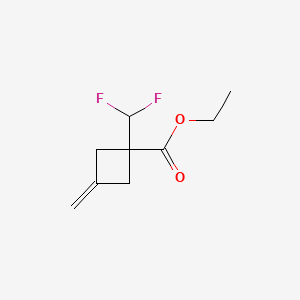
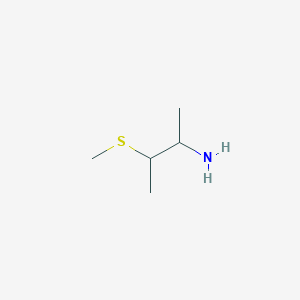
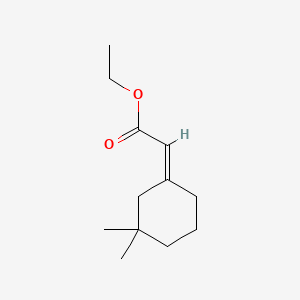
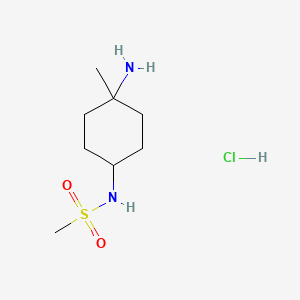
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
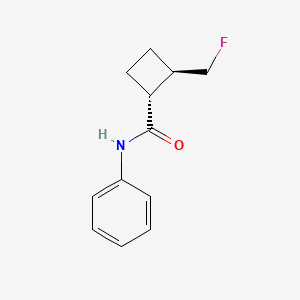
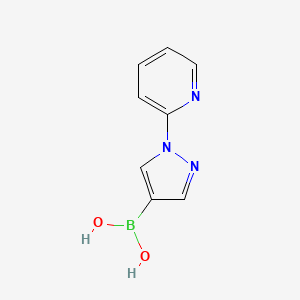
![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
